1-Cyclopropoxy-3-fluoro-5-iodobenzene
CAS No.:
Cat. No.: VC19830804
Molecular Formula: C9H8FIO
Molecular Weight: 278.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8FIO |
|---|---|
| Molecular Weight | 278.06 g/mol |
| IUPAC Name | 1-cyclopropyloxy-3-fluoro-5-iodobenzene |
| Standard InChI | InChI=1S/C9H8FIO/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 |
| Standard InChI Key | NMVOANUCBVNNHY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1OC2=CC(=CC(=C2)I)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by three distinct substituents on the benzene ring:
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Cyclopropoxy group (-O-CH): A three-membered cyclic ether at position 1, contributing steric hindrance and electronic effects.
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Fluoro group (-F): An electron-withdrawing substituent at position 3, directing electrophilic substitution reactions.
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Iodo group (-I): A heavy halogen at position 5, serving as a leaving group in nucleophilic aromatic substitution or cross-coupling reactions .
The spatial arrangement of these groups influences reactivity and intermolecular interactions. Computational models predict a planar benzene core with substituents adopting positions to minimize steric clashes.
Synthesis and Reaction Pathways
Key Synthetic Strategies
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Halogenation and Alkoxylation
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Diazotization-Iodination
Reaction Optimization
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Yield: Reported methods for analogous compounds achieve 50–70% yields, depending on purification techniques .
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Challenges: Steric hindrance from the cyclopropoxy group may slow substitution kinetics, necessitating elevated temperatures (80–100°C) .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 278.06 g/mol | |
| Density | Not reported | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Likely lipophilic (logP ~3.5) |
Note: Experimental data gaps highlight opportunities for further characterization.
Applications in Organic Synthesis
Cross-Coupling Reactions
The iodine substituent enables participation in Suzuki-Miyaura and Ullmann couplings. For example:
Such reactions are pivotal in constructing biaryl scaffolds for pharmaceuticals .
Pharmaceutical Intermediates
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